molecular formula C8H3ClF3O2- B8415659 4-Chloro-3-(trifluoromethyl)benzoate

4-Chloro-3-(trifluoromethyl)benzoate

Cat. No. B8415659
M. Wt: 223.55 g/mol
InChI Key: PPHHAZOVVZBSCM-UHFFFAOYSA-M
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Patent
US09447041B2

Procedure details

To a solution of 4-chloro-3-(trifluoromethyl)benzoate (196.7 g, 824 mmol) in THF (100 mL), cyclopentylzinc(II) bromide (1979 mL, 989 mmol) was added dropwise at 7.8° C. The temperature at the end of the addition rose to 22° C. Bis(tri-t-butylphosphine)palladium (21.07 g, 41.2 mmol) was added to the dark brown solution at the same temperature, and the resulting mixture was stirred at 70° C. for 8 h. The mixture was added to saturated aqueous NaHCO3 (100 mL) at 0° C., stirred at the same temperature for 30 min and then at 22° C. for 2 h. The resulting suspension was filtered through Celite® and the filtrate concentrated under vacuum. The solids were washed with EtOAc (3×300 mL), the filtrate was combined with the previous concentrate and the combined organics were washed with H2O (2×600 mL), brine (2×500 mL), dried (Na2SO4), decanted and concentrated under reduced pressure to give the title compound as an orange oil (227 g) without further purification. LCMS m/z=273.4 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.71-1.60 (m, 2H), 1.83-1.75 (m, 2H), 1.95-1.87 (m, 2H), 2.21-2.11 (m, 2H), 3.46 (quintet, J=8.8 Hz, 1H), 3.97 (s, 3H), 7.58 (d, J=8.4 Hz, 1H), 8.18 (dd, J=8.0 Hz, 1.6 Hz, 1H), 8.31 (d, J=1.6 Hz, 1H).
Quantity
196.7 g
Type
reactant
Reaction Step One
Quantity
1979 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.07 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[Br-].[CH:16]1([Zn+])[CH2:20][CH2:19][CH2:18][CH2:17]1.[C:22]([O-])(O)=O.[Na+]>C1COCC1.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH:16]1([C:2]2[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:22])=[O:7])=[CH:4][C:3]=2[C:11]([F:14])([F:13])[F:12])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4,^1:34,40|

Inputs

Step One
Name
Quantity
196.7 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)[O-])C=C1)C(F)(F)F
Name
Quantity
1979 mL
Type
reactant
Smiles
[Br-].C1(CCCC1)[Zn+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
21.07 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature at the end of the addition
CUSTOM
Type
CUSTOM
Details
rose to 22° C
STIRRING
Type
STIRRING
Details
stirred at the same temperature for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at 22° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
WASH
Type
WASH
Details
The solids were washed with EtOAc (3×300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
previous concentrate
WASH
Type
WASH
Details
the combined organics were washed with H2O (2×600 mL), brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCC1)C1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 227 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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